Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate: A Comprehensive Technical Guide for Advanced Research
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate advanced research and application.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][2] The subject of this guide, methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, combines the versatile pyrazole core with a reactive hydroxypyrazole moiety and an acetic acid ester side chain, making it a promising scaffold for further chemical modification and a candidate for biological screening. This document will delve into the critical aspects of its chemistry, providing a robust framework for its utilization in research and development.
Synthesis and Mechanism
The most established and versatile method for the synthesis of the 1-phenyl-5-hydroxypyrazole core is the Knorr pyrazole synthesis.[3] This reaction involves the condensation of a β-ketoester with phenylhydrazine. For the synthesis of the target molecule, methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, a suitable starting material would be a γ-keto-diester, which can be conceptually derived from the principles of the Knorr synthesis.
Proposed Synthetic Pathway
The synthesis commences with the reaction of phenylhydrazine with a γ-ketoester, such as dimethyl 3-oxopentanedioate. The reaction proceeds through a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: Proposed Knorr synthesis pathway for the target molecule.
Detailed Experimental Protocol (Adapted from Knorr Synthesis Principles)
This protocol is a representative procedure adapted from established methods for the synthesis of 1-phenyl-3-methyl-5-pyrazolone and should be optimized for the specific synthesis of the title compound.[4][5]
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Preparation of Reactant Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine in a suitable solvent such as methanol or ethanol.[4]
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Acidification: Adjust the pH of the solution to approximately 5.0-6.5 using a dilute acid like hydrochloric acid. This step is crucial for promoting the initial condensation.[4]
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Addition of β-Ketoester: While stirring, add dimethyl 3-oxopentanedioate dropwise to the reaction mixture.
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Reaction: Heat the mixture to reflux (typically 60-90°C) for 1-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
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Cyclization: After the initial condensation, adjust the pH to neutral and continue to heat the mixture to ensure complete cyclization.[5]
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Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Structural and Chemical Properties
Tautomerism: A Key Feature of 5-Hydroxypyrazoles
A critical aspect of the chemistry of 5-hydroxypyrazoles is their existence in multiple tautomeric forms.[6] The equilibrium between these forms is influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring. The three primary tautomers are the hydroxyl form (OH-form), the pyrazolone form (NH-form), and the CH-form.
Caption: Tautomeric forms of 5-hydroxy-1-phenylpyrazoles.
The aromatic OH-form is generally favored in non-polar solvents, while the pyrazolone forms (NH and CH) can be more prevalent in polar solvents. This tautomerism has significant implications for the reactivity of the molecule, as different tautomers will exhibit different nucleophilic and electrophilic characteristics.
Reactivity and Functionalization
The presence of multiple reactive sites in methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate makes it an excellent candidate for further chemical modifications. Key reaction types include alkylation and acylation.
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Alkylation and Acylation: The 5-hydroxy group, the pyrazole ring nitrogens, and the active methylene group in the acetate side chain can all potentially undergo alkylation or acylation. The regioselectivity of these reactions is highly dependent on the reaction conditions, such as the choice of base and solvent. For instance, O-alkylation of the hydroxyl group can be achieved under specific conditions, while N-alkylation at the pyrazole ring is also possible.[7][8] C-acylation at the 4-position of the pyrazole ring is a common reaction for pyrazol-5-ones, particularly when the reaction is mediated by a calcium hydroxide complex, which favors the formation of the C-nucleophile.[9]
Spectroscopic and Analytical Data (Predicted)
Table 1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methylene protons of the acetate group. - Singlet for the methyl ester protons. - Singlet for the C4-proton of the pyrazole ring. - Multiplets for the phenyl group protons. - A broad singlet for the hydroxyl proton, which may be solvent-dependent. |
| ¹³C NMR | - Resonances for the carbonyl carbon of the ester and the pyrazole ring. - Signals for the aromatic carbons of the phenyl and pyrazole rings. - Signals for the methylene and methyl carbons of the acetate group. |
| FTIR (cm⁻¹) | - Broad O-H stretching vibration for the hydroxyl group. - C=O stretching vibration for the ester carbonyl. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the pyrazole and acetate moieties. |
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of pyrazolyl-acetic acid have shown promise in various therapeutic areas.[2] The structural features of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate make it an attractive starting point for the development of novel drug candidates.
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Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[10]
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Anticancer Therapies: The pyrazole nucleus is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic and antiproliferative activities.[2]
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Enzyme Inhibitors: The ability of the pyrazole scaffold to engage in various non-covalent interactions makes it an effective core for the design of enzyme inhibitors. For example, 5-hydroxypyrazole derivatives have been developed as inhibitors of lysine-specific demethylase 1 (LSD1).[11]
Conclusion
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a molecule of significant interest for chemical synthesis and medicinal chemistry. Its synthesis is accessible through well-established methods, and its rich chemistry, particularly its tautomerism and reactivity, offers numerous opportunities for the creation of diverse chemical libraries. The insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to explore the full potential of this promising chemical entity.
References
- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A.
-
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Al-Ostoot, F. H., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(15), 4435.
-
MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
- El-Faham, A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
- Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(10), 874-897.
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
- Al-Mousawi, S. M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. RSC Advances, 10(42), 25063-25070.
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Mould, D. P., et al. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(14), 3168-3173.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Hwang, K.-J., et al. (1994). Substituent Influenced Alkylation of 3-Substituted 5-Hydroxypyrazoles: Claisen Rearrangement of 5-Allyoxypyrazoles. Heterocycles, 38(7), 1549-1552.
-
ResearchGate. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. news-medical.net [news-medical.net]
- 11. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
